Phenylthio 4-methylpent-3-enoate is an organic compound characterized by the presence of a phenylthio group and an enenoate functional group. Its chemical formula is , and it is identified by the CAS number 102496-83-3. The compound features a 4-methylpent-3-enoate backbone, which contributes to its reactivity and potential applications in various
Common reagents used in these reactions include:
The biological activity of phenylthio 4-methylpent-3-enoate is still under investigation, but preliminary studies suggest that it may exhibit antimicrobial and antioxidant properties. The mechanism of action likely involves its interaction with specific molecular targets within cells, potentially leading to the formation of reactive intermediates that affect cellular components. Further research is needed to elucidate its full range of biological effects.
Phenylthio 4-methylpent-3-enoate can be synthesized through several methods:
Phenylthio 4-methylpent-3-enoate has potential applications in:
Interaction studies involving phenylthio 4-methylpent-3-enoate focus on its reactivity with different biological molecules and its potential effects on cellular processes. These studies aim to identify how the compound interacts with enzymes or receptors, which could help in understanding its biological mechanisms and therapeutic potential.
Phenylthio 4-methylpent-3-enoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-(phenylthio)acrylate | Contains an ethyl group instead of methyl | Often used in polymer chemistry |
| Phenylthioacetic acid | Contains a carboxylic acid group | Exhibits different biological activities |
| Methyl 2-(phenylthio)acrylate | Similar structure but with a methyl group | Different reactivity profile due to methyl substitution |
| Phenylthio 2-propenoate | Lacks the methyl group at position four | May exhibit different physical properties |
Phenylthio 4-methylpent-3-enoate's unique combination of a phenylthio group and a specific enenoate structure distinguishes it from these similar compounds, potentially giving it unique reactivity patterns and biological activities .
Thioesters, organosulfur compounds of the general structure $$ \text{R-C(=O)-S-R'} $$, have long been recognized for their biochemical relevance and synthetic versatility. The discovery of Phenylthio 4-methylpent-3-enoate in the late 20th century coincided with advances in methodologies for thioester synthesis, particularly the development of metal-catalyzed coupling reactions. Early work by Xiao and Alper in 1998 demonstrated its preparation via palladium-catalyzed carbonylative coupling of aryl halides with alkenes in the presence of thiophenol. This marked a pivotal shift toward leveraging thioesters as acyl transfer agents in complex settings.
The compound’s structural features—a thioester group adjacent to a substituted pentenoyl chain—were engineered to enhance reactivity in cycloaddition reactions. Its design drew inspiration from natural thioesters like acetyl-CoA, which facilitate acyl group transfers in metabolic pathways. By integrating a sterically hindered alkene, chemists aimed to control stereoselectivity in synthetic applications, a strategy later validated in studies of Diels-Alder reactions.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{14}\text{OS} $$ |
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | S-Phenyl 4-methylpent-3-enethioate |
| CAS Number | 102496-83-3 |
| Key Synthetic Application | Cycloadditions, Carbonylations |
Phenylthio 4-methylpent-3-enoate excels as a building block due to its dual functionality: the thioester acts as an acylating agent, while the conjugated alkene participates in pericyclic reactions. For instance, under palladium catalysis, it undergoes carbonylative coupling with aryl halides to yield α,β-unsaturated thioesters, precursors to heterocycles and polyketides. This reactivity mirrors modern photochemical methods for thioester synthesis, where aryl radicals generated from halides combine with carboxylic acids.
| Reaction Type | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Carbonylative Coupling | Pd catalyst, CO atmosphere | α,β-Unsaturated Thioesters | 85–95 |
| Diels-Alder Cycloaddition | Thermal or Lewis acid activation | Bicyclic Ketones | 70–80 |
| Thioester Alkylation | Grignard reagents, Cu(I) catalysis | Branched Aliphatic Thioesters | 60–75 |
In Diels-Alder reactions, the compound’s electron-deficient alkene reacts with dienes to form six-membered rings with high regioselectivity. This has been exploited in the synthesis of terpenoid skeletons, where the thioester group is subsequently hydrolyzed or transesterified. Furthermore, its utility extends to peptide synthesis methodologies, akin to the thioester-based ligation strategies pioneered by Aimoto for protein assembly.
The compound’s stability under chromatographic purification and storage contrasts with more labile oxygen-based esters, making it preferable for multistep syntheses. Recent innovations, such as the use of tetramethylthiourea as a sulfur source in photochemical thioester synthesis, underscore the enduring relevance of such intermediates in green chemistry.
The cuprate-mediated approach represents one of the most versatile and efficient methodologies for constructing phenylthio 4-methylpent-3-enoate [7] [8]. This synthetic strategy capitalizes on the unique reactivity characteristics of mixed lithium cuprate reagents, which demonstrate exceptional selectivity in carbon-carbon bond formation reactions [9] [10].
Lithium (phenylthio)(alkyl)cuprate reagents are typically prepared through the sequential addition of organolithium compounds to solutions of (phenylthio)copper species in tetrahydrofuran at temperatures ranging from negative twenty to zero degrees Celsius [7] [10]. The preparation involves the initial formation of (phenylthio)copper from copper iodide and lithium phenylthiolate, followed by the addition of the appropriate alkyllithium reagent to generate the mixed cuprate species [8] [9].
The mechanism of cuprate-mediated synthesis proceeds through an oxidative addition/reductive elimination pathway, wherein the cuprate reagent undergoes oxidative addition to the substrate, forming a copper(III) intermediate [11] [12]. This intermediate subsequently undergoes reductive elimination to deliver the desired product with retention of stereochemistry [11] [12]. The rate-determining step in this process is typically the oxidative addition, which explains the observed reactivity patterns with different substrate classes [11].
Table 1: Cuprate-Mediated Synthesis Conditions
| Reagent System | Substrate Type | Temperature (°C) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Lithium (phenylthio)(methyl)cuprate | β-Bromo enones | -20 to 0 | 70-85 | High alkyl transfer |
| Lithium (phenylthio)(alkyl)cuprate | Cyclic β-halo enones | -20 to 25 | 65-90 | Selective alkyl coupling |
| Lithium (phenylthio)(tert-butyl)cuprate | β-Bromo cyclopentenones | -78 to 0 | 85-95 | Exclusive alkyl transfer |
| Lithium dimethylcuprate/PhSH | α,β-Unsaturated ketones | 0 to 25 | 60-80 | Mixed product formation |
| Mixed (phenylthio)(alkyl)cuprates | Acid chlorides | -78 to 0 | 75-92 | Regioselective |
The application of lithium (phenylthio)(alkyl)cuprate reagents to β-bromo enones has proven particularly effective for the synthesis of phenylthio 4-methylpent-3-enoate derivatives [7]. Research findings demonstrate that the reaction of 3-bromo-2-cyclohexen-1-ones with lithium (phenylthio)(methyl)cuprate proceeds efficiently to afford the corresponding β-methyl enones in yields ranging from seventy to eighty-five percent [7] [10].
Higher-order cuprate reagents of the type R₂Cu(CN)Li₂ have also shown enhanced reactivity compared to traditional Gilman reagents, particularly with secondary alkyl halides [13]. These Lipshutz-type reagents demonstrate superior performance in reactions with sterically hindered substrates, achieving yields of seventy-two percent in the conversion of (S)-2-bromooctane to (R)-3-methylnonane with complete inversion of configuration [13].
The selectivity of cuprate-mediated reactions can be fine-tuned through careful selection of the cuprate composition and reaction conditions [11] [14]. Studies have revealed that the intrinsic group transfer selectivity in alkylation reactions is significantly influenced by the nature of the organyl ligand, with alkyl groups showing preference for carbon-carbon bond formation at the coordinated alkyl group [11].
The Pummerer dehydration strategy constitutes a powerful methodology for the synthesis of α-phenylthio enones, including phenylthio 4-methylpent-3-enoate, through the rearrangement of corresponding saturated sulfoxides [2] [3]. This approach has gained prominence due to its ability to generate complex phenylthio-containing structures under relatively mild conditions [15] [16].
The Pummerer rearrangement mechanism initiates with the acylation of the sulfoxide oxygen by acetic anhydride or other activating agents, leading to the formation of an acetoxysulfonium intermediate [15] [16]. Subsequent elimination generates a highly electrophilic thial cation, which can be intercepted by various nucleophiles to form the desired products [15] [17]. The acetate ion then attacks the thial intermediate to yield the final α-acyloxy-thioether product [15].
Table 2: Pummerer Dehydration Reaction Conditions
| Activating Agent | Temperature (°C) | Solvent | Reaction Time | Yield Range (%) |
|---|---|---|---|---|
| Acetic anhydride | 20-100 | Acetic acid/CH₂Cl₂ | 2-12 hours | 65-85 |
| Trifluoroacetic anhydride | 0-50 | CH₂Cl₂ | 1-6 hours | 70-90 |
| Triflic anhydride | -20 to 25 | CH₂Cl₂/THF | 0.5-4 hours | 75-95 |
| Thionyl chloride | 0-80 | CHCl₃/CH₂Cl₂ | 1-8 hours | 60-80 |
| Lewis acids (TiCl₄, SnCl₄) | 0-25 | CH₂Cl₂/THF | 1-3 hours | 80-95 |
The application of α-acyl sulfoxides in conjunction with Lewis acids such as titanium tetrachloride and tin tetrachloride enables the Pummerer reaction to proceed at significantly lower temperatures, typically around zero degrees Celsius [16]. This modification enhances the compatibility of the reaction with sensitive functional groups and expands the substrate scope [16].
Recent developments in Pummerer chemistry have demonstrated the utility of thionyl chloride as an alternative activating agent [15]. This reagent not only triggers the elimination to form the electrophilic intermediate but also supplies chloride as the nucleophile, resulting in α-chloro-thioether products that can be readily converted to aldehydes or ketones through hydrolysis [15].
The synthetic utility of Pummerer dehydration in the context of phenylthio 4-methylpent-3-enoate synthesis has been exemplified through the conversion of N-formylaniline sulfoxides to tetrahydroquinolines [17]. The reaction proceeds through the formation of a 1,5-benzothiazepine sulfonium salt intermediate, which subsequently rearranges to afford the desired phenylthio-substituted products [17].
Intramolecular Pummerer reactions have proven particularly valuable for the construction of complex cyclic structures containing phenylthio substituents [18]. The additive Pummerer reaction, involving 1,2-thiol migration, nucleophilic addition, and syn-elimination processes, provides access to β-phenylthio enamides with high regio- and stereoselectivity [18].
Thiocarboxylic acid alkylation represents a direct and efficient approach for the synthesis of phenylthio 4-methylpent-3-enoate through the displacement of alkyl halides by thiocarboxylate anions [19] [20]. This methodology capitalizes on the enhanced nucleophilicity of thiocarboxylate ions compared to their oxygen analogs, enabling facile substitution reactions under mild conditions [19].
Thiocarboxylic acids exhibit significantly higher acidity than their corresponding carboxylic acids, with thioacetic acid displaying a pKa near 3.4 compared to 4.72 for acetic acid [19]. This enhanced acidity facilitates complete ionization at neutral pH, generating reactive thiocarboxylate anions that readily participate in nucleophilic substitution reactions [19] [20].
Table 3: Thiocarboxylic Acid Alkylation Methods
| Thiocarboxylic Acid | Alkylating Agent | Base System | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Thioacetic acid | Primary alkyl halides | K₂CO₃/DMF | 25-80 | 70-90 |
| Thiobenzoic acid | Secondary alkyl halides | NaH/THF | 0-25 | 65-85 |
| Phenylthioacetic acid | Allyl/benzyl halides | Et₃N/CH₂Cl₂ | 25-60 | 75-95 |
| 4-Methylthio-3-pentenoic acid | α-Halo esters | DBU/THF | 40-100 | 60-80 |
| Mixed thioacids | Activated alkyl compounds | Cs₂CO₃/DMF | 60-120 | 70-88 |
The mechanism of thiocarboxylic acid alkylation proceeds through a classic SN2 pathway, wherein the thiocarboxylate anion attacks the alkyl halide from the backside, resulting in inversion of configuration at the reaction center [19] [20]. The rate of reaction is significantly influenced by the nature of both the alkylating agent and the thiocarboxylic acid, with primary alkyl halides generally showing higher reactivity than secondary counterparts [20].
Phenylmercury thiocarboxylates have emerged as valuable thioacylating agents in synthetic applications [21]. The reaction of diphenylmercury with equimolar amounts of thiocarboxylic acids quantitatively produces the corresponding phenylmercury thiocarboxylates, which can subsequently react with primary and secondary amines to afford thioacyl derivatives [21].
The synthesis of phenylthio 4-methylpent-3-enoate through thiocarboxylic acid alkylation typically employs 4-methylpent-3-en-1-ol as the starting material, which undergoes activation through conversion to the corresponding halide or sulfonate ester [22]. The activated substrate then reacts with the sodium or potassium salt of thioacetic acid in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [22].
Alternative alkylation strategies involve the use of triphenylphosphine/N-chlorobenzotriazole systems for the direct esterification and thioesterification of carboxylic acids with thiols [22]. This method proceeds under mild conditions at room temperature in dichloromethane, providing an efficient route to thioesters without the need for harsh reaction conditions [22].
The Mitsunobu reaction represents a versatile and widely employed methodology for the synthesis of phenylthio 4-methylpent-3-enoate through the direct displacement of hydroxyl groups using thioacetic acid as the nucleophile [23] [24] [25]. This transformation enables the conversion of readily available alcohols to thioester products under mild conditions with inversion of stereochemistry [26] [23].
The Mitsunobu mechanism involves the initial formation of a zwitterionic intermediate through the addition of triphenylphosphine to diethyl azodicarboxylate [26] [25]. This intermediate subsequently deprotonates the thioacetic acid, generating the activated nucleophile, followed by attack of the alcohol onto the phosphorus center to form a phosphonium alkoxide [26]. The final step involves displacement of the activated alcohol by the thiocarboxylate anion with concurrent inversion of configuration [26].
Table 4: Mitsunobu Reaction Pathways with Thioacetic Acid
| Phosphine Reagent | Azo Reagent | Nucleophile | Solvent | Yield Range (%) |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | DEAD (Diethyl azodicarboxylate) | Thioacetic acid | THF | 75-95 |
| Tributylphosphine | DIAD (Diisopropyl azodicarboxylate) | Thiobenzoic acid | Toluene | 70-90 |
| Dimethylphenylphosphine | DTBAD (Di-tert-butyl azodicarboxylate) | Phenylthiol | CH₂Cl₂ | 65-85 |
| Polymer-supported PPh₃ | Azodicarbonamide | Alkyl thiols | DMF | 80-95 |
| PPh₃/N-chlorobenzotriazole | TMAD (Tetramethyl azodicarboxamide) | Substituted thioacids | Solvent-free | 70-88 |
The thio-Mitsunobu reaction has found particular utility in the synthesis of S-acetyl-5-thio derivatives from unprotected methyl arabinofuranosides, ribofuranosides, and xylofuranosides [24]. The transformation proceeds with high efficiency and demonstrates excellent functional group tolerance, making it suitable for complex synthetic applications [24].
Mechanochemical Mitsunobu reactions have emerged as an environmentally benign alternative to traditional solution-phase protocols [26]. These mechanochemical approaches eliminate the need for large volumes of organic solvents while maintaining high reaction efficiency and product selectivity [26].
The application of thioacetic acid in Mitsunobu reactions for the synthesis of phenylthio 4-methylpent-3-enoate typically requires careful optimization of reaction conditions to prevent competitive hydrolysis [23] [25]. The use of anhydrous solvents and inert atmosphere conditions is essential to maintain the integrity of the thioacetic acid and prevent the formation of disulfide byproducts [23].
Recent advances in photochemical Mitsunobu methodologies have enabled the efficient synthesis of peptide-α-phenylthioesters under neutral reaction conditions [27]. The photochemical activation of 7-nitroindoline-based precursors in the presence of N-hydroxybenzotriazole generates activated esters that readily undergo thioesterification with thiophenol to afford the desired products in high yields with minimal epimerization [27].
Phenylthio 4-methylpent-3-enoate behaves as an “extended acrylate” in Michael additions to cyclic enones, furnishing 1,5-dicarbonyl motifs that are otherwise difficult to access. Representative data are summarised in Table 1.
Table 1 Michael additions to cyclic enones using lithium enolates [8]
| Entry | Enone nucleophile | Thioester equiv. | Solvent / °C | Product (isolated) | Yield (%) | β/α-regio-ratio |
|---|---|---|---|---|---|---|
| 1 | Lithium enolate of 2-methyl-cyclopent-2-enone | 2.2 | Tetrahydrofuran / −78 → 25 | Unsaturated 1,5-diketone | 82 | > 95 : 5 [8] |
| 2 | Lithium enolate of 2-methyl-cyclohex-2-enone | 2.0 | Tetrahydrofuran / 0 | cis-Dimethyl-octalone precursor | 76 | 93 : 7 [8] |
| 3 | Titanium enolate of 2,6-dimethyl-cyclohexanone | 2.0 | Dichloromethane / −20 | Polyfunctional diketone | 68 | 90 : 10 [8] |
The high β-selectivity arises from the combination of soft sulfur-based conjugation and chelation of lithium to the carbonyl oxygen, steering the nucleophile toward the β-position [9].
The thioester serves both as Michael acceptor and latent carbonyl component in palladium-catalysed alkene difunctionalisation cascades developed by Wolfe and co-workers [10]. A 1,5-diene bearing a vinyl triflate reacts with phenylthio 4-methylpent-3-enoate under bis-phosphine-palladium catalysis to give methylenecyclopentane derivatives in one step.
Key findings
Optically active β,γ-unsaturated thioesters are accessible through enantio-enriched thiocarbonylation of conjugated dienes under BINAP–palladium catalysis [11]. When these enantioenriched thioesters are incorporated into annulation sequences (Scheme 1), stereochemical information is transferred to newly generated quaternary centres with high fidelity.
Scheme 1 Enantioselective sequence (representative)
Overall, the phenylthio group transmits chiral information while stabilising the transition state through π–π stacking with BINAP, affording polycyclic frameworks encountered in terpenoid natural products [12].
Phenylthio 4-methylpent-3-enoate participates in palladium-catalysed C–S → C–C trans-acylations, enabling alkyl or aryl introduction under carbon-monoxide pressure. Selected examples are compiled in Table 2.
Table 2 Palladium-mediated acyl-transfer reactions
| Entry | Coupling partner | Conditions (400 psi carbon monoxide) | Product type | Yield (%) | Regio-selectivity | Ref. |
|---|---|---|---|---|---|---|
| a | 1,3-Butadiene | Palladium(II) acetate / triphenylphosphine, dichloromethane, 110 °C | β,γ-Unsaturated thioester | 88 | Single isomer [13] | [13] |
| b | Phenylacetylene | Palladium(II) acetate / 1,3-bis(diphenylphosphino)propane, tetrahydrofuran, 100 °C | α,β-Unsaturated thioester | 91 | > 95 : 5 E/Z [6] | [6] |
| c | Iodobenzene | Palladium(0) tetrakis(triphenylphosphine), ionic liquid medium, 120 °C | Aryl-acyl thioester | 82 | Para / meta > 50 | 1 |
These transfer processes illustrate how the phenylthio terminus acts as a traceless, redox-active handle, migrating to palladium and liberating an acyl-metal intermediate that forges new carbon–carbon bonds with excellent positional control [6] [5].